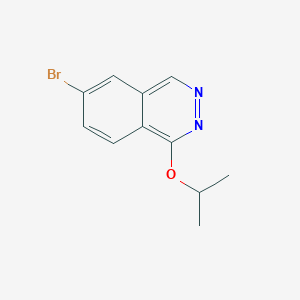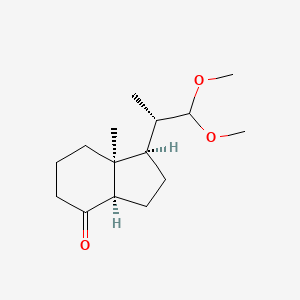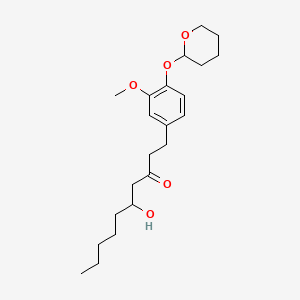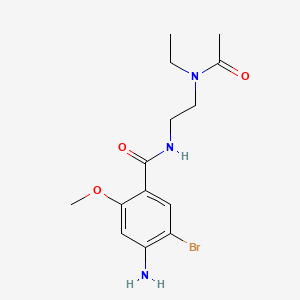
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Amination: Introduction of an amino group.
Acylation: Formation of the amide bond with N-ethylacetamide.
Methoxylation: Introduction of a methoxy group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions may convert the compound to its reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may act as a catalyst or ligand in various chemical reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs targeting specific diseases.
Diagnostics: Potential use in diagnostic assays and imaging.
Industry
Agrochemicals: The compound may be used in the formulation of pesticides or herbicides.
Polymers: Potential application in the synthesis of specialty polymers.
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-bromo-2-methoxybenzamide: Lacks the N-ethylacetamido group.
4-Amino-2-methoxybenzamide: Lacks both the bromine and N-ethylacetamido groups.
5-Bromo-2-methoxybenzamide: Lacks the amino and N-ethylacetamido groups.
Uniqueness
4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is unique due to the presence of all functional groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Eigenschaften
Molekularformel |
C14H20BrN3O3 |
|---|---|
Molekulargewicht |
358.23 g/mol |
IUPAC-Name |
N-[2-[acetyl(ethyl)amino]ethyl]-4-amino-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C14H20BrN3O3/c1-4-18(9(2)19)6-5-17-14(20)10-7-11(15)12(16)8-13(10)21-3/h7-8H,4-6,16H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
ZLBCBMMEHZDURD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
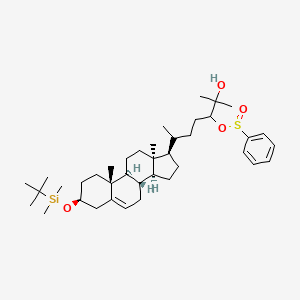

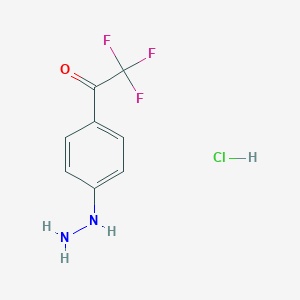
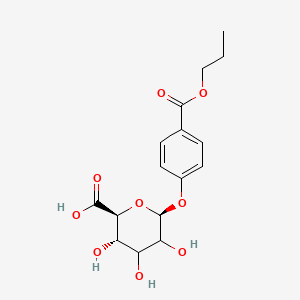
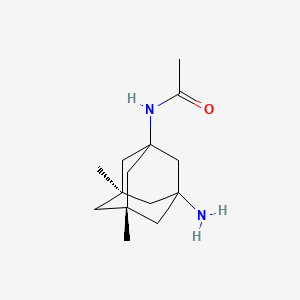
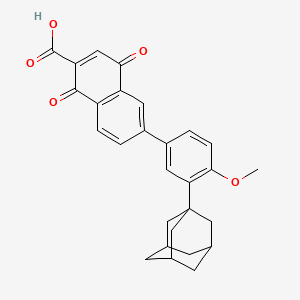

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
